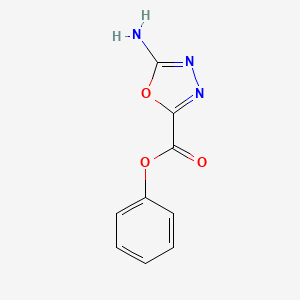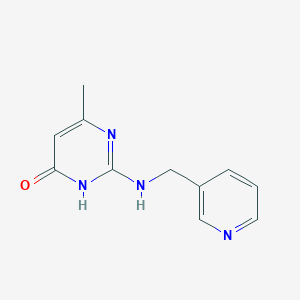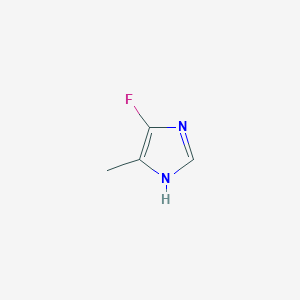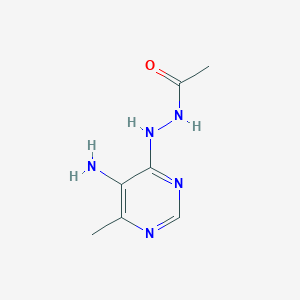
N'-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide is a compound belonging to the pyrimidine family, which is known for its wide range of biological activities Pyrimidine derivatives are integral components of nucleic acids, vitamins, and various synthetic drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide typically involves the reaction of 5-amino-6-methylpyrimidine-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of N’-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydrazide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of N’-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and the biological system under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-methylpyrimidine-4-thione: Known for its plant growth-stimulating properties.
5-Acetyl-4-aminopyrimidine: Used in the synthesis of various pyrimidine derivatives.
Pyrimido[4,5-d]pyrimidine derivatives: Exhibits a range of biological activities, including antiproliferative and anti-inflammatory effects.
Uniqueness
N’-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide stands out due to its unique hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and industrial applications.
Eigenschaften
Molekularformel |
C7H11N5O |
|---|---|
Molekulargewicht |
181.20 g/mol |
IUPAC-Name |
N'-(5-amino-6-methylpyrimidin-4-yl)acetohydrazide |
InChI |
InChI=1S/C7H11N5O/c1-4-6(8)7(10-3-9-4)12-11-5(2)13/h3H,8H2,1-2H3,(H,11,13)(H,9,10,12) |
InChI-Schlüssel |
OYKHGZCGSYOPJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=N1)NNC(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


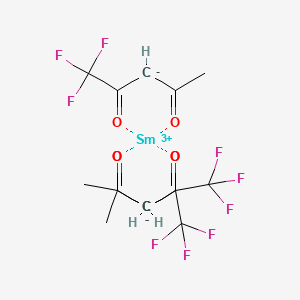
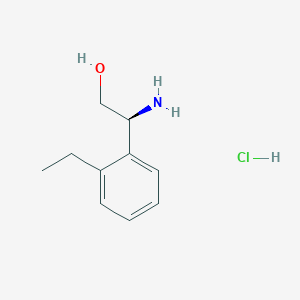
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13109358.png)

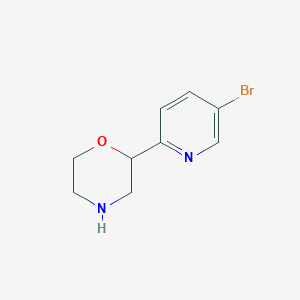
![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13109378.png)
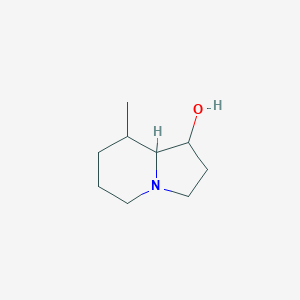
![4H-Cyclopenta[d]pyrimidine](/img/structure/B13109391.png)



